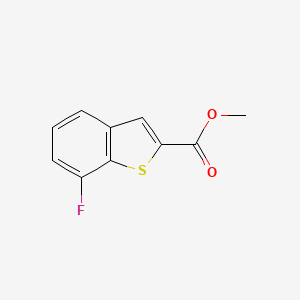

Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Description

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative with a carboxylate ester functional group at the 2-position and a fluorine substituent at the 7-position of the benzothiophene ring. The fluorine atom enhances electronegativity and metabolic stability, while the ester group provides reactivity for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Structural characterization of this compound and its analogs often relies on crystallographic techniques, employing software suites like SHELX for refinement and WinGX for small-molecule crystallography . These tools enable precise determination of bond lengths, angles, and intermolecular interactions critical for understanding its physicochemical behavior.

Properties

IUPAC Name |

methyl 7-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOARBDNEINIRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594797 | |

| Record name | Methyl 7-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-54-4 | |

| Record name | Methyl 7-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins with simpler benzothiophene derivatives or substituted benzenethiols.

- Cyclization reactions to form the benzothiophene ring system can be achieved via intramolecular cyclization of appropriate precursors under reflux conditions in anhydrous solvents, typically under inert atmosphere to prevent hydrolysis.

Fluorination at the 7-Position

- Selective fluorination is a critical step, commonly achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reaction conditions are optimized to achieve regioselective fluorination at the 7-position without affecting other positions on the benzothiophene ring.

- Typical conditions involve mild heating (40–60°C) and use of anhydrous solvents like dichloromethane or acetonitrile.

Esterification to Form the Methyl Ester

- The carboxylate group at the 2-position is introduced or converted to the methyl ester via esterification.

- Common methods include Fischer esterification using methanol and acid catalysts or palladium-catalyzed carbonylation reactions under carbon monoxide atmosphere.

- Palladium-catalyzed carbonylation has been reported to provide high yields and selectivity for benzothiophene carboxylates, including fluorinated derivatives.

Representative Synthetic Procedure Using Palladium-Catalyzed Carbonylation

A recent study demonstrated an efficient palladium-catalyzed carbonylation approach to synthesize benzothiophene carboxylates, which can be adapted for this compound:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Starting material: 7-fluoro-(2-(phenylethynyl)phenyl)(methyl)sulfane | Precursor for benzothiophene ring formation |

| 2 | Catalyst: Pd complex, KI as additive | Catalyzes carbonylation |

| 3 | Solvent: Methanol | Provides methyl ester group |

| 4 | Atmosphere: CO (32 atm), air (up to 40 atm) | Carbonylation environment |

| 5 | Temperature: 80–100°C | Reaction temperature |

| 6 | Time: 24–36 hours | Reaction duration |

- Under these conditions, the this compound can be isolated in yields up to 80% after purification by column chromatography.

Optimization and Reaction Monitoring

- Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

- Optimization involves adjusting catalyst loading, reaction time, temperature, and pressure of carbon monoxide to maximize yield and selectivity.

- Recycling of the palladium catalyst in ionic liquid media has been reported to improve sustainability and cost-effectiveness.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of the fluorine atom at the 7-position enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate for further chemical modifications.

- Palladium-catalyzed carbonylation is a robust method for synthesizing benzothiophene carboxylates, including fluorinated derivatives, offering good yields and scalability.

- Reaction conditions such as temperature, pressure, and catalyst loading significantly influence the yield and purity of the final product.

- Safety precautions are necessary due to the use of carbon monoxide and reactive fluorinating agents; reactions should be conducted in well-ventilated fume hoods with appropriate protective equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-fluoro-1-benzothiophene-2-carboxylate has the molecular formula and is characterized by the presence of a fluorine atom, which enhances its biological activity. The compound's structure includes a benzothiophene ring, which contributes to its unique chemical properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In particular, studies have shown that derivatives of benzothiophene compounds can inhibit tumor growth and metastasis in various cancer models. For instance, compounds related to this structure have been investigated for their effects on colorectal cancer and melanoma, demonstrating the ability to modulate immune responses and enhance the efficacy of chemotherapy agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted the effectiveness of related benzothiophene derivatives against resistant strains of Staphylococcus aureus, suggesting potential applications in treating bacterial infections . The mechanism of action appears to involve disruption of bacterial cell membranes.

Synthetic Methodologies

Synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method allows for selective substitution on the benzothiophene ring.

- Carboxylation Reactions : Utilizing carbon dioxide or other carboxylating agents can facilitate the introduction of the carboxylate group.

The choice of synthetic route often depends on the desired purity and yield of the final product.

Material Science Applications

This compound has potential applications in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties. The incorporation of fluorine in the structure can enhance charge mobility and stability in organic electronic devices.

Case Study 1: Anticancer Research

A recent study published in Cancer Research explored the effects of this compound on KRAS-driven cancers. The compound was shown to significantly reduce RAS-GTP levels in tumor samples, indicating its potential as a therapeutic agent targeting specific oncogenic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated a notable reduction in bacterial viability at concentrations significantly lower than those required for conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

(a) Methyl 4-fluoro-1-benzothiophene-2-carboxylate

- Substituent Position : Fluorine at the 4-position instead of 5.

- Impact : Positional isomerism influences electronic distribution and steric effects. The 4-fluoro derivative may exhibit altered reactivity in electrophilic substitution reactions due to proximity to the electron-withdrawing ester group .

(b) Methyl 5-aminothiophene-2-carboxylate hydrochloride

- Functional Group: Amino group at the 5-position of a simpler thiophene ring.

- Impact: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the fluorine’s electronegativity. This compound is more hydrophilic, affecting solubility and bioavailability .

Physicochemical Properties

| Property | This compound | Methyl 4-fluoro-1-benzothiophene-2-carboxylate | Methyl 5-aminothiophene-2-carboxylate |

|---|---|---|---|

| Molecular Weight | ~210.22 g/mol | ~210.22 g/mol | ~191.65 g/mol |

| Melting Point | Likely >100°C (high for aromatic esters) | Similar to 7-fluoro isomer | Lower (hydrochloride salt increases mp) |

| Solubility | Low in water; soluble in organic solvents | Comparable | Higher in polar solvents due to –NH2 |

Note: Data extrapolated from methyl ester analogs and crystallographic databases .

Research Findings and Challenges

- Crystallographic Insights : SHELX-refined structures reveal that fluorine substitution minimally distorts the benzothiophene core but significantly affects packing modes in crystals, influencing material properties .

- Synthetic Limitations : Selective fluorination at the 7-position remains challenging, often requiring directed ortho-metalation strategies .

Biological Activity

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, which is characterized by a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 7-position and a methoxycarbonyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated against various pathogens, particularly focusing on its antibacterial properties. The following sections detail its effects on specific bacterial strains, cytotoxicity assessments, and structure-activity relationships (SAR).

Antibacterial Activity

Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antibacterial properties. This compound has been tested against several strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Methicillin-sensitive S. aureus | 16 |

| Methicillin-resistant S. aureus | 32 | |

| E. coli | >256 |

These results indicate that while the compound exhibits some antibacterial activity, it is less effective against methicillin-resistant strains compared to sensitive ones .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of potential therapeutic agents. The compound was tested on human lung carcinoma cells (A549) using the MTT assay.

Cytotoxicity Results:

| Concentration (µM) | Viability (%) |

|---|---|

| 1 | 95 |

| 5 | 92 |

| 25 | 90 |

At concentrations up to 25 µM, this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom at the 7-position is believed to enhance hydrophobic interactions with bacterial membranes, improving antimicrobial efficacy.

Key Observations:

- Hydrophobicity: Increased hydrophobicity generally correlates with enhanced antibacterial activity.

- Functional Groups: The presence of electron-withdrawing groups like fluorine can significantly influence the compound's interaction with biological targets.

Case Studies

A series of studies have systematically explored various derivatives of benzothiophene compounds. For instance, one study synthesized multiple halogenated derivatives and assessed their antibacterial activity against resistant strains of S. aureus. The findings indicated that halogen substitutions could either enhance or diminish activity based on their position and electronic properties .

Q & A

Q. What are the standard synthetic routes for Methyl 7-fluoro-1-benzothiophene-2-carboxylate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves three key steps: (1) formation of the benzothiophene core via cyclization, (2) regioselective fluorination at the 7-position, and (3) esterification at the 2-position. For fluorination, electrophilic substitution using NaNO₂/HCl under controlled temperatures (-10°C) minimizes side reactions, as demonstrated in analogous sulfonyl-morpholino derivatives . Optimizing catalysts (e.g., CuCl for halogenation) and purification via recrystallization or column chromatography improves purity. Reaction monitoring with TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming fluorine substitution and assessing electronic effects on the benzothiophene ring.

- X-ray crystallography : Resolves molecular geometry using SHELX for refinement and ORTEP-3 for visualization .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Ensures purity (>98%) by detecting trace impurities.

Q. What are common derivatization reactions for this compound, and how are they monitored?

- Methodological Answer :

- Ester hydrolysis : Controlled saponification with NaOH/EtOH yields the carboxylic acid derivative.

- Nucleophilic aromatic substitution : Fluorine at the 7-position reacts with amines or thiols under Pd catalysis.

- Monitoring : Use in-situ IR spectroscopy for functional group tracking and LC-MS for intermediate identification.

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

- Methodological Answer :

- Employ SHELXL ’s PART instruction to model disorder, adjusting occupancy factors iteratively .

- Validate thermal parameters using ORTEP-3 ’s displacement ellipsoids to distinguish static vs. dynamic disorder .

- Cross-reference with analogous structures (e.g., 7-chloro derivatives ) to identify common disorder patterns.

Q. What strategies address contradictions between computational predictions (DFT) and experimental reactivity data?

- Methodological Answer :

- Hybrid DFT/MD simulations : Account for solvent effects and steric hindrance in fluorinated systems.

- Kinetic isotope effects (KIE) : Resolve mechanistic ambiguities in substitution reactions.

- In-situ NMR : Captures transient intermediates missed in static DFT models.

Q. How can phase determination challenges in X-ray analysis be mitigated for this compound?

- Methodological Answer :

- Use SHELXD for experimental phasing with high-resolution data (≤1.0 Å) .

- Apply molecular replacement via the WinGX suite, leveraging structural homologs (e.g., 4,6-bis(fluorophenyl) derivatives ).

Q. What methodological approaches validate regioselectivity in fluorination reactions?

- Methodological Answer :

- Isotopic labeling : 18F radiotracing confirms substitution sites.

- NOESY NMR : Detects spatial proximity between fluorine and adjacent protons.

- Competitive kinetic studies : Compare fluorination rates at different ring positions under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.